
3(2H)-Pyridazinone, 4,5-dihydro-4-hydroxy-6-(p-hydroxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is primarily composed of silver (Ag) and cobalt (Co), with a molecular formula of Ag253Co33H2O . The high silver content in AG 253 contributes to its distinctive characteristics, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AG 253 typically involves the reaction of silver nitrate (AgNO3) with cobalt salts under controlled conditions. One common method includes dissolving silver nitrate in nitric acid and then adding cobalt chloride (CoCl2) to the solution. The reaction is carried out at a specific temperature and pH to ensure the formation of AG 253. The resulting compound is then purified through filtration and recrystallization .
Industrial Production Methods
Industrial production of AG 253 follows a similar approach but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
AG 253 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of silver and cobalt, which exhibit distinct chemical behaviors.
Common Reagents and Conditions
Oxidation: AG 253 can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of AG 253 can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: AG 253 can undergo substitution reactions with halides such as chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include silver oxide, cobalt oxide, metallic silver, metallic cobalt, and various silver and cobalt halides. These products have significant applications in different fields, including catalysis, electronics, and materials science .
Applications De Recherche Scientifique
AG 253 has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: AG 253 is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, AG 253 is utilized for its antimicrobial properties.
Industry: In the industrial sector, AG 253 is used in the production of conductive inks and coatings.
Mécanisme D'action
The mechanism of action of AG 253 primarily involves the release of silver ions (Ag+) and cobalt ions (Co2+). These ions interact with various molecular targets and pathways, leading to their observed effects.
Comparaison Avec Des Composés Similaires
AG 253 can be compared with other silver and cobalt compounds to highlight its uniqueness. Some similar compounds include:
Silver Nitrate (AgNO3): Silver nitrate is a widely used silver compound with strong antimicrobial properties.
Cobalt Chloride (CoCl2): Cobalt chloride is commonly used in various industrial applications.
Silver Oxide (Ag2O): Silver oxide is another silver compound with significant applications in catalysis and electronics.
Propriétés
Numéro CAS |
33048-53-2 |
|---|---|
Formule moléculaire |
C17H24ClN3O4 |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
5-hydroxy-3-(4-hydroxyphenyl)-5-methyl-1-(2-morpholin-4-ylethyl)-4H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C17H23N3O4.ClH/c1-17(23)12-15(13-2-4-14(21)5-3-13)18-20(16(17)22)7-6-19-8-10-24-11-9-19;/h2-5,21,23H,6-12H2,1H3;1H |
Clé InChI |
MMTGSIBSLHBKDH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=NN(C1=O)CCN2CCOCC2)C3=CC=C(C=C3)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


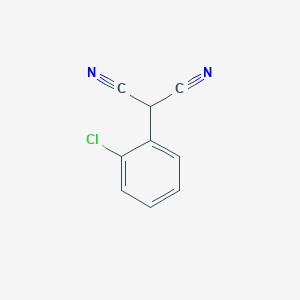
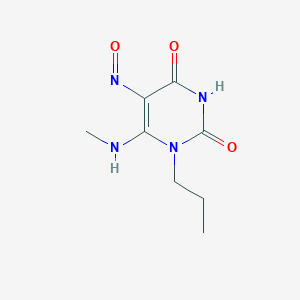
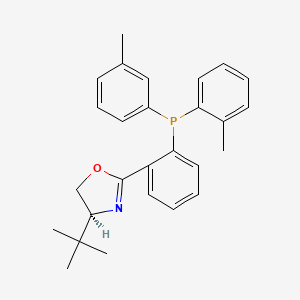
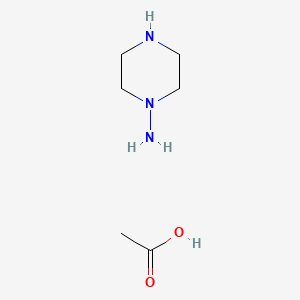
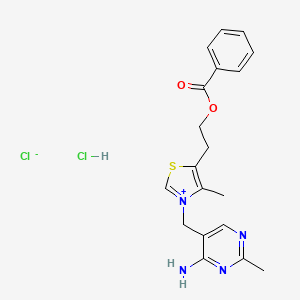
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
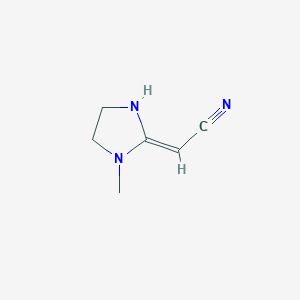
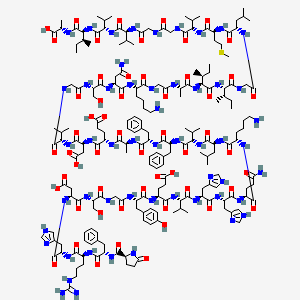
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)


